molecular formula C13H23NO4 B15316894 3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid CAS No. 1476763-71-9

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid

Cat. No.: B15316894
CAS No.: 1476763-71-9
M. Wt: 257.33 g/mol
InChI Key: ZVYVZEUADCRFHK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 3-piperidylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid depends on its specific applicationThe propanoic acid moiety can participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid
  • 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]butanoic acid
  • 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]pentanoic acid

Uniqueness

The uniqueness of 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid lies in its specific structure, which combines a Boc-protected piperidine ring with a propanoic acid moiety. This combination allows for versatile applications in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds .

Properties

CAS No.

1476763-71-9

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

ZVYVZEUADCRFHK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O

Origin of Product

United States

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